2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, along with an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol, which is subjected to methylation to introduce the methoxy group, forming 3-methoxy-3-methylphenol.
Formation of Ethanamine Side Chain:
Hydrochloride Formation: Finally, the free base of 2-methoxy-2-(3-methylphenyl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2-(2-methylphenyl)ethan-1-amine hydrochloride
- 2-methoxy-2-(4-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
2408963-50-6 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.